Cas no 1016885-72-5 (1-Bromo-2-isocyanato-4-methoxybenzene)

1-Bromo-2-isocyanato-4-methoxybenzene is a versatile aromatic compound featuring both bromo and isocyanato functional groups on a methoxy-substituted benzene ring. Its reactive isocyanate group enables efficient participation in nucleophilic addition reactions, making it valuable for synthesizing ureas, carbamates, and other derivatives. The bromo substituent offers further functionalization potential via cross-coupling reactions, while the methoxy group enhances solubility and electronic modulation. This compound is particularly useful in pharmaceutical and agrochemical research, where precise structural modifications are required. Its stability under controlled conditions ensures reliable handling in synthetic applications. Suitable for use as an intermediate in organic synthesis, it provides a balanced reactivity profile for targeted molecular construction.
1-Bromo-2-isocyanato-4-methoxybenzene structure
1016885-72-5 structure
Product Name:1-Bromo-2-isocyanato-4-methoxybenzene
CAS No:1016885-72-5
MF:C8H6BrNO2
MW:228.042741298676
MDL:MFCD09948817
CID:5242098
PubChem ID:24709144
Update Time:2025-05-19

1-Bromo-2-isocyanato-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-isocyanato-4-methoxybenzene
    • Benzene, 1-bromo-2-isocyanato-4-methoxy-
    • 1-Bromo-2-isocyanato-4-methoxybenzene
    • MDL: MFCD09948817
    • Inchi: 1S/C8H6BrNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
    • InChI Key: BFLCOJOPDHIETH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1N=C=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 192
  • XLogP3: 3.4
  • Topological Polar Surface Area: 38.7

1-Bromo-2-isocyanato-4-methoxybenzene Pricemore >>

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Additional information on 1-Bromo-2-isocyanato-4-methoxybenzene

Comprehensive Analysis of 1-Bromo-2-isocyanato-4-methoxybenzene (CAS No. 1016885-72-5): Properties, Applications, and Industry Insights

1-Bromo-2-isocyanato-4-methoxybenzene (CAS No. 1016885-72-5) is a specialized aromatic compound featuring a unique combination of bromo, isocyanato, and methoxy functional groups. This structurally versatile molecule has garnered significant attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research due to its reactivity and adaptability in cross-coupling reactions. The presence of both electrophilic (isocyanato) and nucleophilic (bromo) sites enables diverse transformations, making it a valuable building block for heterocyclic frameworks.

In recent years, the demand for functionalized benzene derivatives like 1-Bromo-2-isocyanato-4-methoxybenzene has surged, driven by trends in green chemistry and atom-efficient synthesis. Researchers frequently search for "isocyanate applications in drug discovery" or "brominated aromatic compound safety," reflecting industry priorities. The compound’s methoxy group enhances solubility in organic solvents, facilitating its use in Pd-catalyzed reactions such as Buchwald-Hartwig aminations—a topic trending in AI-assisted retrosynthesis platforms.

From a synthetic perspective, CAS 1016885-72-5 exhibits remarkable stability under inert atmospheres, though storage recommendations often emphasize protection from moisture to prevent isocyanate hydrolysis. Analytical techniques like HPLC purity testing and FT-IR spectroscopy are critical for quality control, addressing common queries such as "how to characterize isocyanato compounds." Its melting point (typically 45-48°C) and molecular weight (242.06 g/mol) make it suitable for precise stoichiometric applications in high-value chemical manufacturing.

The compound’s relevance extends to covalent organic frameworks (COFs) development, where its dual functionality enables lattice formation—a hotspot in nanomaterial research. Environmental considerations also arise; studies on "biodegradable aromatic compounds" highlight the need for innovative degradation methods, positioning 1-Bromo-2-isocyanato-4-methoxybenzene as a candidate for catalytic decomposition studies. Regulatory compliance with REACH and EPA guidelines remains essential for industrial adoption.

Market analysts note growing applications in OLED materials and photoactive polymers, aligning with searches for "benzene derivatives in electronics." The compound’s UV absorption properties (λmax ~275 nm) further enable its use as a chromophore modifier. As structure-activity relationship (SAR) studies gain traction in AI-driven drug design, this molecule’s role in optimizing bioavailability parameters continues to expand.

Handling protocols for 1016885-72-5 typically recommend glove box techniques to minimize exposure, reflecting workplace safety trends. Recent patent literature reveals its utility in kinase inhibitor synthesis, particularly for tyrosine kinase targets—a frequent search term in cancer therapeutic research. The compound’s crystallographic data (monoclinic P21/c space group) aids in computational chemistry modeling, bridging experimental and theoretical studies.

In conclusion, 1-Bromo-2-isocyanato-4-methoxybenzene represents a multifaceted tool for modern chemists, intersecting with sustainable chemistry, materials science, and life sciences. Its CAS registry number 1016885-72-5 serves as a pivotal identifier for procurement and regulatory documentation, while ongoing research explores novel derivatives for energy storage and catalysis applications.

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